1-(3-Nitroisoxazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitroisoxazol-5-yl)ethanone is a chemical compound with the molecular formula C5H4N2O4 and a molar mass of 156.1 g/mol It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitroisoxazol-5-yl)ethanone typically involves the formation of the isoxazole ring followed by nitration. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . The nitration of the isoxazole ring can be achieved using nitric acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and reagents to facilitate the cycloaddition and nitration reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Nitroisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amino derivatives, and other functionalized compounds that can be used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
1-(3-Nitroisoxazol-5-yl)ethanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(3-Nitroisoxazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological targets, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methylisoxazol-5-yl)ethanone: Similar structure but with a methyl group instead of a nitro group.
1-(3-Chloroisoxazol-5-yl)ethanone: Similar structure but with a chloro group instead of a nitro group.
1-(3-Aminooxazol-5-yl)ethanone: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(3-Nitroisoxazol-5-yl)ethanone is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H4N2O4 |
---|---|
Molekulargewicht |
156.10 g/mol |
IUPAC-Name |
1-(3-nitro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C5H4N2O4/c1-3(8)4-2-5(6-11-4)7(9)10/h2H,1H3 |
InChI-Schlüssel |
TYBAOELNUDJJQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NO1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.